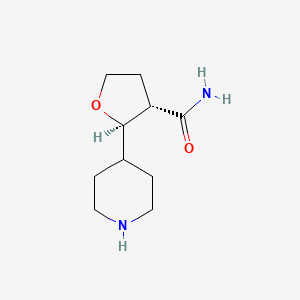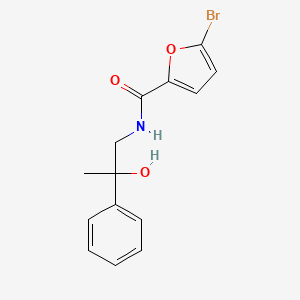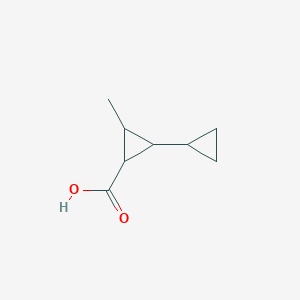
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, also known as POC, is a small molecule that has been widely studied for its potential therapeutic applications. POC belongs to a class of compounds known as oxolane carboxamides, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can lead to changes in neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and receptors in the body.
Métodos De Síntesis
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with ethyl glyoxylate, followed by cyclization with sodium hydride. Another method involves the reaction of 4-piperidone with ethyl bromoacetate, followed by cyclization with sodium hydride. Both of these methods have been used to successfully synthesize this compound.
Aplicaciones Científicas De Investigación
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key factor in the development of the disease. In epilepsy research, this compound has been shown to have anticonvulsant effects.
Propiedades
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)


![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)


amine](/img/structure/B2882086.png)